molecular formula C7H11N3 B600037 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 100501-58-4

1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No. B600037
M. Wt: 137.186
InChI Key: QXSMCHPCLANISC-UHFFFAOYSA-N
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Description

“1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the molecular formula C7H11N3 . It is also known by its IUPAC name "1H-Pyrazolo[3,4-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-" .


Synthesis Analysis

While specific synthesis methods for “1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” were not found, there are methods for synthesizing similar compounds. For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline has been reported .


Molecular Structure Analysis

The molecular structure of “1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” consists of 7 carbon atoms, 11 hydrogen atoms, and 3 nitrogen atoms . The average mass of the molecule is 137.182 Da and the monoisotopic mass is 137.095291 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 272.4±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.1±3.0 kJ/mol and a flash point of 118.6±24.6 °C . The compound has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .

Scientific Research Applications

  • Molecular Conformations and Hydrogen Bonding : A study by Sagar et al. (2017) focused on the synthesis and molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. They found that the compounds exhibit different molecular conformations and are linked by hydrogen bonds in various dimensions (Sagar et al., 2017).

  • Corrosion Inhibitors for Mild Steel : Dandia et al. (2013) synthesized pyrazolo[3,4-b]pyridine derivatives, exploring their effectiveness as corrosion inhibitors for mild steel in acidic environments. Their research demonstrated that these compounds act as mixed-type inhibitors (Dandia et al., 2013).

  • Tautomerism and Structural Stability : Gubaidullin et al. (2014) investigated the tautomerism and structural stability of hexahydro-2H-pyrazolo[4,3-c]pyridines. They found these compounds exhibit different stability in crystal and solution, and their structure changes significantly during purification and recrystallization processes (Gubaidullin et al., 2014).

  • Electrochemical and Computational Studies : Research by Sudheer and Quraishi (2015) focused on the corrosion inhibition effect of aryl pyrazolo pyridines on copper, combining electrochemical measurements with quantum chemical methods. They found a strong correlation between computed data and experimental results (Sudheer & Quraishi, 2015).

  • Synthesis and Device Characterization : El-Menyawy et al. (2019) synthesized pyrazolo[4,3-b]pyridine derivatives and characterized their thermal stability, crystalline structure, and optical properties. They also explored the application of these compounds in thin-film devices (El-Menyawy et al., 2019).

  • Antiproliferative Activity in Cancer : Pawar et al. (2017) synthesized new pyrazolo[3,4-c]pyridine derivatives and evaluated their antiproliferative activity against various cancer cell lines, finding some compounds with promising activity (Pawar et al., 2017).

properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-10-7-2-3-8-4-6(7)5-9-10/h5,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSMCHPCLANISC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501208761
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

CAS RN

100501-58-4
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100501-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-1-methyl-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501208761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine
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Citations

For This Compound
3
Citations
A Lukin, A Bakholdina, N Zhurilo… - Archiv der …, 2021 - Wiley Online Library
Three types of heterocyclic moieties—piperidines fused to a heteroaromatic moiety—were explored as potential periphery motifs for the pharmacophoric core of fasiglifam (TAK‐875), …
Number of citations: 2 onlinelibrary.wiley.com
MP Epplin, A Mohan, LD Harris, Z Zhu… - Journal of medicinal …, 2020 - ACS Publications
The N-methyl-d-aspartate receptor (NMDAR) is an ion channel that mediates the slow, Ca 2+ -permeable component of glutamatergic synaptic transmission in the central nervous …
Number of citations: 9 pubs.acs.org
JY Lu - 2017 - search.proquest.com
In chapter 1, a highly regioselective and modular synthetic methodology was developed for producing various analogs for pendrin inhibition. Pendrin (PDS) is a transmembrane protein …
Number of citations: 0 search.proquest.com

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